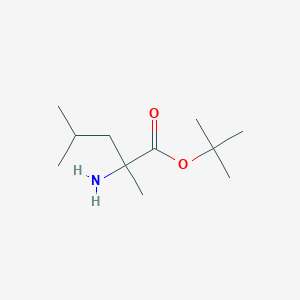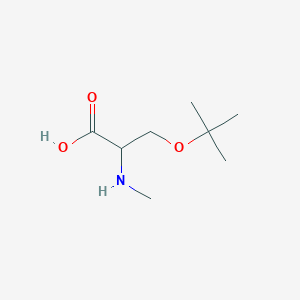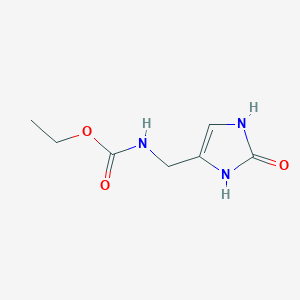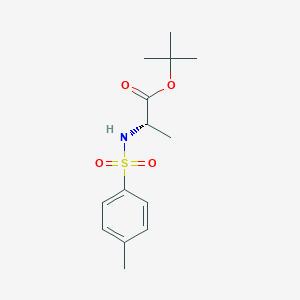
3-(2-Diethylaminoethyl)imidazo(4,5-b)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine is a compound that belongs to the class of imidazopyridines. Imidazopyridines are heterocyclic compounds that contain both imidazole and pyridine rings fused together. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine typically involves the following steps:
Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and glyoxal. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions.
Alkylation: The imidazopyridine core is then alkylated using diethylamine and an appropriate alkylating agent, such as ethyl bromide. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazopyridine derivatives.
科学的研究の応用
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
類似化合物との比較
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Imidazopyridine Derivatives: Compounds with similar structures but different substituents, such as N-methyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine.
Uniqueness
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamine group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
2891-99-8 |
|---|---|
分子式 |
C12H18N4 |
分子量 |
218.30 g/mol |
IUPAC名 |
N,N-diethyl-2-imidazo[4,5-b]pyridin-3-ylethanamine |
InChI |
InChI=1S/C12H18N4/c1-3-15(4-2)8-9-16-10-14-11-6-5-7-13-12(11)16/h5-7,10H,3-4,8-9H2,1-2H3 |
InChIキー |
OCUFTCLNNKFCMQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C=NC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)

![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)


![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)



![3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B12830633.png)



